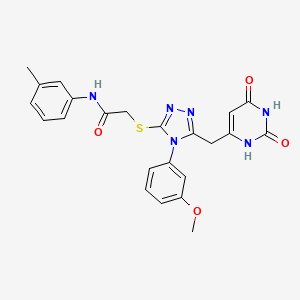![molecular formula C9H10N2O B2725969 2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile CAS No. 1935012-39-7](/img/structure/B2725969.png)
2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile is a chemical compound with the CAS Number: 1935012-39-7 and a linear formula of C9H10N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile is C9H10N2O . The molecular weight of the compound is 162.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile are not explicitly mentioned in the search results. The molecular formula is C9H10N2O and the molecular weight is 162.19 .Wissenschaftliche Forschungsanwendungen
Structural and Computational Analysis
Research on highly polar quinolin-2(1H)-ylidene derivatives, including structures similar to 2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile, has revealed significant insights into their equilibrium preferences for different tautomeric structures, such as enaminothione, enamine, and enaminone. These findings highlight the strong conjugation between the quinoline fragment and electron-withdrawing substituents, contributing to the molecules' planarity and influencing their chemical behavior (Nesterov et al., 2013).
Catalytic and Synthetic Applications
Cyclopropane-containing compounds have been extensively used in synthetic chemistry, showcasing their role in the formation of complex molecular structures. For instance, the synthesis of activated cyclopropanes through a Michael-initiated ring-closing strategy has been developed, demonstrating an efficient route to spirocyclopropanes with potential applications in material science and pharmaceutical chemistry (Russo et al., 2011). Moreover, the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs) have been explored, showing the generation of molecular complexity from MCPs, which underscores the utility of these reactions in creating diverse chemical entities (Shi et al., 2012).
Material Science and Polymer Chemistry
In material science and polymer chemistry, cyclopropane-containing monomers, such as vinyl cyclopropanes, have been utilized in radical ring-opening polymerization to produce polymers with unique properties, including cyclic moieties and carbon-carbon unsaturation within the polymer backbone. This research provides insights into controlled radical polymerization processes and their implications for developing advanced materials (Ata et al., 2013).
Antimicrobial and Antioxidant Studies
The synthesis and evaluation of lignan conjugates via cyclopropanation have demonstrated significant antimicrobial and antioxidant activities, highlighting the potential of cyclopropane-containing compounds in therapeutic applications. This research indicates that specific synthesized compounds exhibit remarkable properties, suggesting their usefulness in drug discovery and development (Raghavendra et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[cyclopropyl(ethoxy)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9(7-3-4-7)8(5-10)6-11/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANSQVWWHKEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl(ethoxy)methylidene]propanedinitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

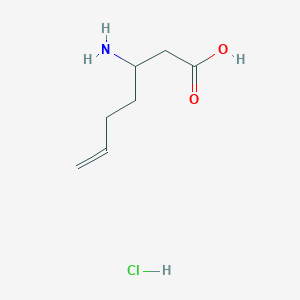
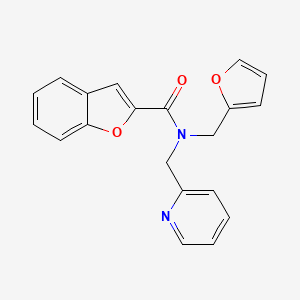
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)
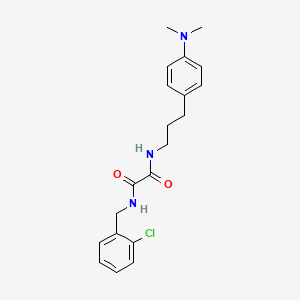
![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2725896.png)

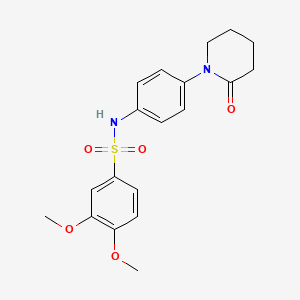
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)
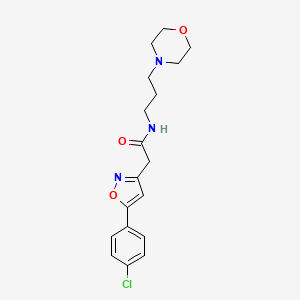
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
